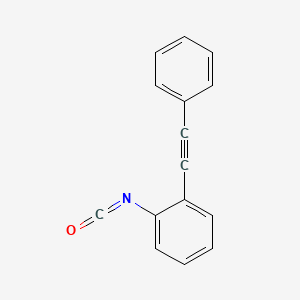
Benzene, 1-isocyanato-2-(phenylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-isocyanato-2-(phenylethynyl)-: is an organic compound with the molecular formula C15H9NO It is a derivative of benzene, featuring an isocyanate group and a phenylethynyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyanato-2-(phenylethynyl)- typically involves the reaction of 1-bromo-2-(phenylethynyl)benzene with sodium azide, followed by a Curtius rearrangement to introduce the isocyanate group. The reaction conditions often require the use of solvents such as dichloromethane and temperatures around 0-25°C.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1-isocyanato-2-(phenylethynyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-isocyanato-2-(phenylethynyl)- is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive isocyanate group.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action for Benzene, 1-isocyanato-2-(phenylethynyl)- primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of urea derivatives. The phenylethynyl group can also participate in π-π interactions, influencing the compound’s overall reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Phenyl isocyanate: Similar in structure but lacks the phenylethynyl group.
1-Isocyanato-2-(phenylethynyl)benzene: A closely related compound with similar reactivity.
Phenylacetylene: Contains the phenylethynyl group but lacks the isocyanate functionality.
Uniqueness: Benzene, 1-isocyanato-2-(phenylethynyl)- is unique due to the presence of both the isocyanate and phenylethynyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and material science.
Propriétés
Numéro CAS |
220466-11-5 |
|---|---|
Formule moléculaire |
C15H9NO |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
1-isocyanato-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C15H9NO/c17-12-16-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H |
Clé InChI |
ZBPHYNVNQILIKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=CC=C2N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


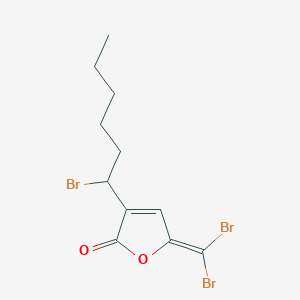
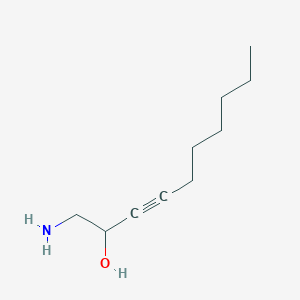
![N-(4-Chlorophenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12574519.png)
![3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12574522.png)
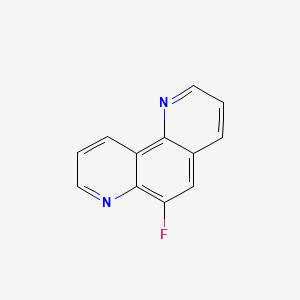
![Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-](/img/structure/B12574541.png)
![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)
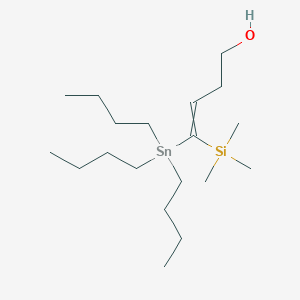
![1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide](/img/structure/B12574560.png)
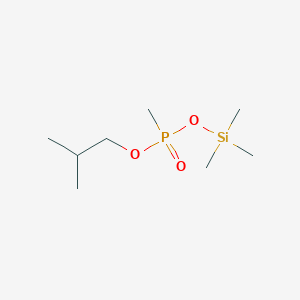
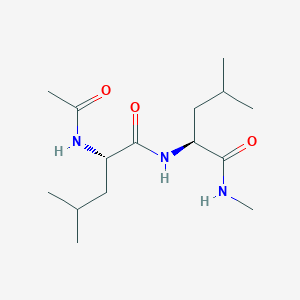
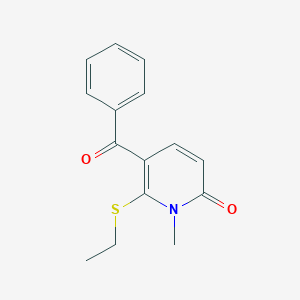
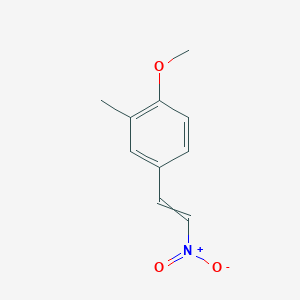
![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
